

Application Notes and Protocols for Quantifying Mouse BDNF mRNA using qPCR

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Compound of Interest

Compound Name: *BDN*

Cat. No.: *B1585172*

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Introduction

Brain-Derived Neurotrophic Factor (**BDNF**) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its quantification is essential in neuroscience research and in the development of therapeutics for neurological and psychiatric disorders. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for measuring **BDNF** mRNA levels. This document provides detailed application notes and protocols for the quantification of mouse **BDNF** mRNA.

Validated qPCR Primers for Mouse BDNF mRNA

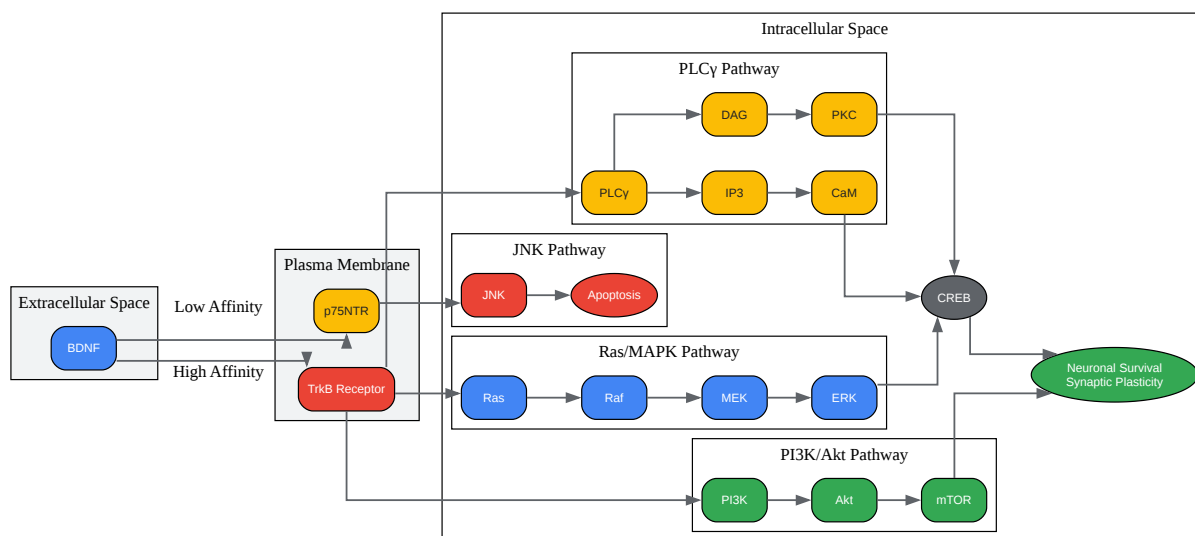
Several commercially available and publicly validated primer sets are available for the quantification of mouse **BDNF** mRNA. The selection of a specific primer set may depend on the specific **BDNF** transcript variants of interest and the qPCR platform being used.

Table 1: Commercially Available and Publicly Validated qPCR Primers for Mouse **BDNF**

Source/Provider	Catalog/ID	Forward Primer Sequence (5'-3')	Reverse Primer Sequence (5'-3')	Reported Validation
OriGene	MP201391	GGCTGACACTT TTGAGCACGTC	CTCCAAAGGCA CTTGACTGCTG	Tested to generate satisfactory qPCR data on ABI 7900HT.[1]
Sino Biological	MP200266	Not Provided	Not Provided	Verified to generate satisfactory qPCR data on Roche LightCycler® 480 II. Screened for high specificity and sensitivity with ~100% amplification curve.[2][3]
PrimerBank	6754349a1	GAGCTGAGCG TGTGTGACAG	GGTTCGGCATT GCATAACTC	Experimentally validated by real-time PCR, with a high success rate reported for the database.[4] [5]

BDNF Signaling Pathway

BDNF exerts its effects by binding to the high-affinity receptor Tropomyosin receptor kinase B (TrkB) and the low-affinity receptor p75 neurotrophin receptor (p75NTR). The activation of these receptors triggers downstream signaling cascades that regulate a wide range of cellular processes, including gene expression, cell survival, and synaptic plasticity.

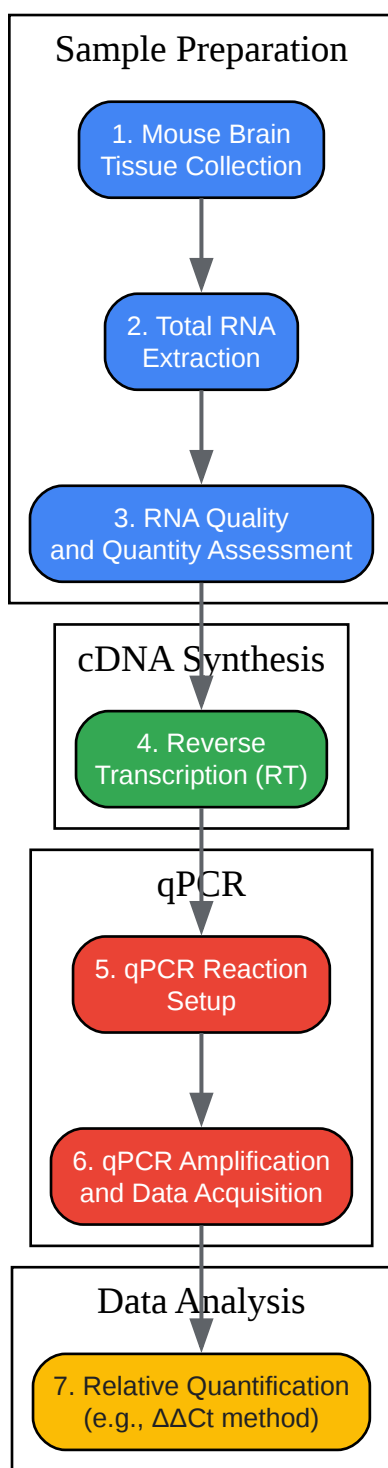


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Caption: **BDNF** signaling pathways.

Experimental Workflow for qPCR Quantification of Mouse **BDNF** mRNA

The following diagram outlines the major steps involved in the quantification of mouse **BDNF** mRNA from brain tissue.



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Caption: Experimental workflow for qPCR.

Detailed Experimental Protocols

Protocol 1: Total RNA Extraction from Mouse Brain Tissue

This protocol is for the extraction of total RNA from mouse brain tissue using a TRIzol-based method.

Materials:

- Mouse brain tissue (fresh or frozen)
- TRIzol® Reagent or similar
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free microcentrifuge tubes
- Homogenizer
- Microcentrifuge

Procedure:

- Homogenization:
 - For a 50-100 mg tissue sample, add 1 ml of TRIzol® Reagent.
 - Homogenize the tissue using a homogenizer until no visible tissue clumps remain.
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature.

- Add 0.2 ml of chloroform per 1 ml of TRIzol® Reagent used.
- Shake the tube vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
- RNA Precipitation:
 - Transfer the upper aqueous phase to a fresh RNase-free tube.
 - Precipitate the RNA from the aqueous phase by adding 0.5 ml of isopropanol per 1 ml of TRIzol® Reagent used.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet once with 1 ml of 75% ethanol per 1 ml of TRIzol® Reagent used.
 - Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspension:
 - Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
 - Resuspend the RNA in an appropriate volume of RNase-free water (e.g., 20-50 µl).
 - Incubate at 55-60°C for 10-15 minutes to aid dissolution.
- RNA Quality and Quantity Assessment:

- Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
- Assess RNA integrity by running an aliquot on a 1% agarose gel or using an Agilent Bioanalyzer. Look for distinct 28S and 18S ribosomal RNA bands.

Protocol 2: First-Strand cDNA Synthesis

This protocol describes the reverse transcription of total RNA to complementary DNA (cDNA).

Materials:

- Total RNA (1 µg)
- Reverse Transcriptase (e.g., SuperScript™ III or similar)
- dNTPs (10 mM)
- Random hexamers or oligo(dT) primers
- RNase inhibitor
- RNase-free water
- Thermal cycler

Procedure:

- Prepare the RNA/primer mixture:
 - In a sterile, RNase-free tube, combine:
 - 1 µg of total RNA
 - 1 µl of dNTPs (10 mM)
 - 1 µl of random hexamers or oligo(dT) primers
 - Add RNase-free water to a final volume of 13 µl.

- Incubate:
 - Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
- Prepare the Reverse Transcription Master Mix:
 - For each reaction, prepare a master mix containing:
 - 4 µl of 5X First-Strand Buffer
 - 1 µl of 0.1 M DTT
 - 1 µl of RNase inhibitor
 - 1 µl of Reverse Transcriptase
- Combine and Incubate:
 - Add 7 µl of the master mix to the RNA/primer mixture.
 - Incubate at 50°C for 60 minutes.
- Inactivate the Enzyme:
 - Inactivate the reaction by heating to 70°C for 15 minutes.
- Store cDNA:
 - The resulting cDNA can be stored at -20°C until use in qPCR.

Protocol 3: qPCR for Mouse **BDNF** mRNA

This protocol outlines the setup and execution of a SYBR Green-based qPCR reaction.

Materials:

- cDNA template (diluted 1:10 to 1:100)
- Forward and reverse primers for mouse **BDNF** (10 µM stock)

- SYBR Green qPCR Master Mix (2X)
- Nuclease-free water
- qPCR plate and seals
- Real-time PCR instrument

Procedure:

- Prepare the qPCR Reaction Mix:
 - For each reaction, prepare a master mix. The volumes below are for a single 20 μ l reaction. It is recommended to prepare a master mix for all reactions, plus an extra 10% to account for pipetting errors.
 - 10 μ l of 2X SYBR Green qPCR Master Mix
 - 1 μ l of Forward Primer (10 μ M)
 - 1 μ l of Reverse Primer (10 μ M)
 - 3 μ l of Nuclease-free water
 - 5 μ l of diluted cDNA template
- Set up the qPCR Plate:
 - Aliquot 15 μ l of the master mix into each well of the qPCR plate.
 - Add 5 μ l of the appropriate diluted cDNA template to each well.
 - Include no-template controls (NTCs) for each primer set by adding 5 μ l of nuclease-free water instead of cDNA.
 - Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.
- Run the qPCR:

- Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the real-time PCR instrument.
- Set up the thermal cycling program. A typical program is as follows:
 - Initial Denaturation: 95°C for 10 minutes
 - 40 Cycles:
 - 95°C for 15 seconds (Denaturation)
 - 60°C for 1 minute (Annealing/Extension)
 - Melt Curve Analysis: Follow the instrument's instructions for generating a melt curve to assess product specificity.
- Data Analysis:
 - Use the $2^{-\Delta\Delta C_t}$ method for relative quantification of **BDNF** mRNA expression.
 - Normalize the expression of **BDNF** to a stable housekeeping gene (e.g., GAPDH, β -actin, or HPRT).
 - The ΔC_t is calculated as: $C_t(\text{BDNF}) - C_t(\text{housekeeping gene})$.
 - The $\Delta\Delta C_t$ is calculated as: $\Delta C_t(\text{treatment group}) - \Delta C_t(\text{control group})$.
 - The fold change in expression is then $2^{-\Delta\Delta C_t}$.

Data Presentation

Table 2: Example Data for Relative Quantification of **BDNF** mRNA

Sample Group	Average Ct (BDNF)	Average Ct (Housekeeping)	ΔCt	$\Delta\Delta Ct$	Fold Change (2- $\Delta\Delta Ct$)
Control	24.5	19.2	5.3	0	1.0
Treatment 1	23.1	19.3	3.8	-1.5	2.8
Treatment 2	25.8	19.1	6.7	1.4	0.4

Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Conclusion

The protocols and resources provided in this document offer a comprehensive guide for the accurate and reliable quantification of mouse **BDNF** mRNA using qPCR. The selection of validated primers and adherence to rigorous experimental procedures are crucial for obtaining high-quality data. These methods are invaluable for researchers in both academic and industrial settings who are investigating the role of **BDNF** in health and disease.

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